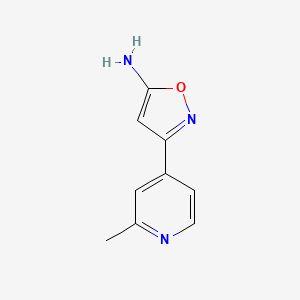
1-(3-bromo-2-pyridinyl)Cyclopropanemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(3-bromopyridin-2-yl)cyclopropyl]methanamine: is a chemical compound with the molecular formula C9H11BrN2 It features a cyclopropyl group attached to a methanamine moiety, with a bromopyridinyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-bromopyridin-2-yl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable pyridine derivative followed by bromination and subsequent amination. One common method includes:
Cyclopropanation: Starting with a pyridine derivative, a cyclopropyl group is introduced using a cyclopropanation reaction.
Bromination: The cyclopropylpyridine is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods: While specific industrial production methods for [1-(3-bromopyridin-2-yl)cyclopropyl]methanamine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the bromopyridinyl group, potentially converting it to a pyridinyl group.
Substitution: The bromine atom in the pyridinyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Conversion to pyridinyl derivatives.
Substitution: Various substituted pyridinyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Heterocyclic Compounds: The compound serves as a building block for synthesizing various heterocyclic compounds with potential biological activities.
Biology:
Biological Probes: It can be used as a probe in biological studies to investigate the function of specific enzymes or receptors.
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in designing molecules with specific pharmacological properties.
Industry:
Mécanisme D'action
The mechanism of action of [1-(3-bromopyridin-2-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The bromopyridinyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- [1-(3-chloropyridin-2-yl)cyclopropyl]methanamine
- [1-(3-fluoropyridin-2-yl)cyclopropyl]methanamine
- [1-(3-iodopyridin-2-yl)cyclopropyl]methanamine
Comparison:
- Uniqueness: The bromine atom in [1-(3-bromopyridin-2-yl)cyclopropyl]methanamine provides unique reactivity compared to its halogenated analogs. Bromine’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological interactions differently than chlorine, fluorine, or iodine .
Propriétés
Formule moléculaire |
C9H11BrN2 |
|---|---|
Poids moléculaire |
227.10 g/mol |
Nom IUPAC |
[1-(3-bromopyridin-2-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H11BrN2/c10-7-2-1-5-12-8(7)9(6-11)3-4-9/h1-2,5H,3-4,6,11H2 |
Clé InChI |
WRQQZYKZSLWONG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CN)C2=C(C=CC=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride](/img/structure/B13596071.png)
![Methyl 3-(bicyclo[2.2.1]heptan-2-yl)-2-hydroxypropanoate](/img/structure/B13596079.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B13596088.png)




